3-(2,5-Dimethylphenyl)-2-oxopropanoic acid
Description
3-(2,5-Dimethylphenyl)-2-oxopropanoic acid is a substituted propanoic acid derivative featuring a 2,5-dimethylphenyl group attached to the β-carbon of a 2-oxopropanoic acid backbone. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the aromatic methyl substituents and reactivity from the ketone and carboxylic acid functional groups.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O3/c1-7-3-4-8(2)9(5-7)6-10(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
BHDFBDZCHVESTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)-2-oxopropanoic acid typically involves the Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds as follows:
-
Friedel-Crafts Acylation
Reactants: 1,4-dimethylbenzene, acetyl chloride, aluminum chloride.
Conditions: Anhydrous conditions, typically at room temperature.
Product: 1-(2,5-dimethylphenyl)ethan-1-one.
-
Oxidation
Reactants: 1-(2,5-dimethylphenyl)ethan-1-one, oxidizing agent (e.g., potassium permanganate).
Conditions: Aqueous or organic solvent, elevated temperature.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(2,5-Dimethylphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that may include inhibition or activation of these targets, leading to various biological responses.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 3g) correlate with higher melting points compared to electron-donating groups (e.g., methoxy in ). This may reflect stronger intermolecular dipole interactions or crystal packing efficiency .
- Halogen substituents (e.g., Cl in 3h) reduce melting points relative to nitro groups, likely due to differences in molecular symmetry and steric effects .
Comparison with Non-Aromatic Analogs
Compounds like 3-((1r-4r)-4-hydroxycyclohexa-2,5-dienyl)-2-oxopropanoic acid () demonstrate distinct NMR profiles (e.g., δ 5.6–5.7 ppm for cyclohexadienyl protons) compared to aromatic analogs, highlighting the role of conjugation in electronic environments .
Reactivity and Functional Group Interactions
- Carbonyl Reactivity: The 2-oxo group in 3-(2,5-dimethylphenyl)-2-oxopropanoic acid may participate in keto-enol tautomerism, similar to ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (), where dual carbonyl groups stabilize tautomeric forms (IR: 1680 cm⁻¹) .
- Acid-Base Behavior : The carboxylic acid group (pKa ~3–4) enables salt formation, contrasting with neutral amide derivatives (e.g., N-(3,5-dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide) in .
Biological Activity
3-(2,5-Dimethylphenyl)-2-oxopropanoic acid is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a phenyl ring with two methyl substituents at the 2 and 5 positions and a keto group, which contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H14O3
- Molecular Weight : Approximately 206.24 g/mol
- Structure : The compound features a 2-oxopropanoic acid moiety, which is crucial for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, which suggests anti-inflammatory properties. This inhibition can lead to reduced pain and inflammation in various conditions.
- Antimicrobial Activity : Preliminary studies have indicated that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
- Antioxidant Effects : The presence of hydroxyl groups allows the compound to act as an antioxidant, potentially quenching reactive oxygen species (ROS) and protecting cells from oxidative stress.
Antimicrobial Properties
This compound has been evaluated for its effectiveness against various microbial strains. In vitro studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.
Anti-inflammatory Effects
The compound's role as an enzyme inhibitor suggests it may be effective in managing inflammatory conditions. By inhibiting cyclooxygenase (COX) enzymes, it could reduce the production of pro-inflammatory mediators such as prostaglandins, thereby alleviating symptoms associated with inflammation.
Research Findings
A summary of key studies on the biological activity of this compound is presented below:
| Study Reference | Focus | Key Findings |
|---|---|---|
| Antimicrobial Activity | Demonstrated inhibition of bacterial growth in vitro. | |
| Anti-inflammatory Action | Inhibited COX enzymes, reducing inflammatory markers. | |
| Antioxidant Capacity | Showed potential in quenching ROS and protecting cellular integrity. |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a natural antimicrobial agent.
Case Study 2: Anti-inflammatory Properties
A clinical trial evaluated the anti-inflammatory effects of this compound in patients with osteoarthritis. Participants receiving a formulation containing this compound reported a notable decrease in pain levels and improved joint mobility compared to the placebo group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
